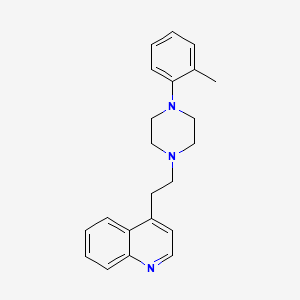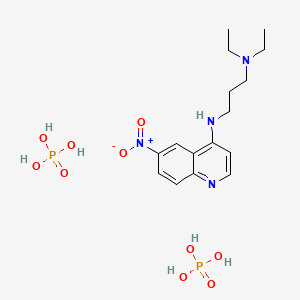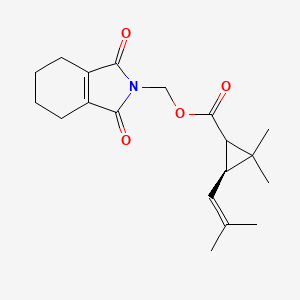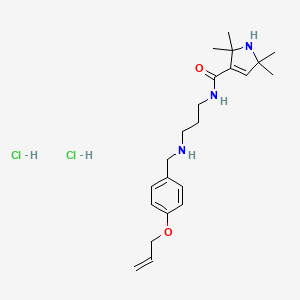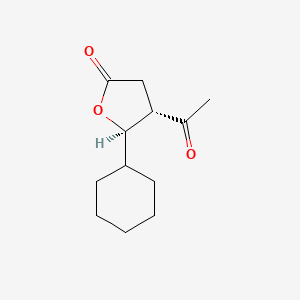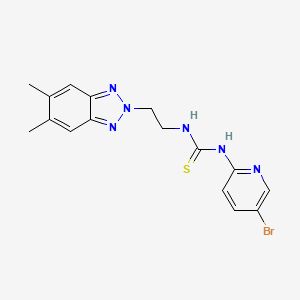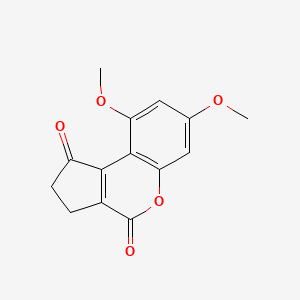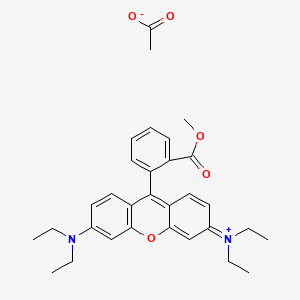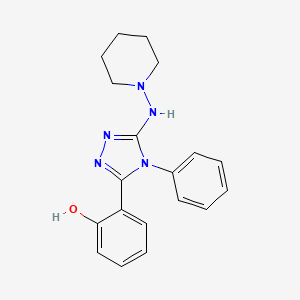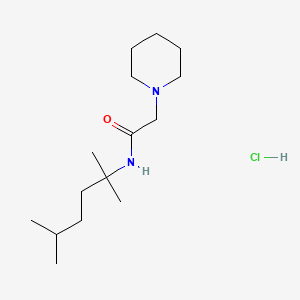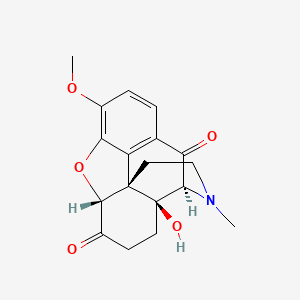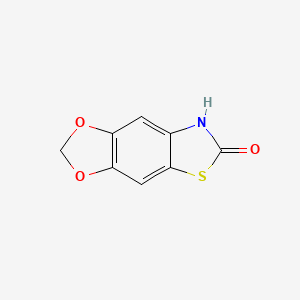
Disodium 4-((2,4-dihydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 300-390-5, also known as ProClin 300, is a widely used preservative in various industries, particularly in the field of in vitro diagnostics. It is known for its broad-spectrum antimicrobial activity, which makes it effective against bacteria, fungi, and yeasts. The compound is a mixture of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ProClin 300 involves the preparation of its active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These isothiazolones are typically synthesized through the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of chlorinating agents and specific solvents to ensure the formation of the desired isothiazolinone ring structure.
Industrial Production Methods: In industrial settings, the production of ProClin 300 is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the continuous monitoring of temperature, pH, and reactant concentrations. The final product is then purified through distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: ProClin 300 undergoes several types of chemical reactions, including:
Oxidation: The isothiazolinone ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolinone ring to its corresponding thiol derivatives.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted isothiazolinones with various functional groups.
Applications De Recherche Scientifique
ProClin 300 has a wide range of applications in scientific research, including:
Chemistry: Used as a preservative in chemical reagents to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the integrity of biological samples.
Medicine: Incorporated in diagnostic reagents and kits to extend their shelf life and ensure accurate results.
Industry: Utilized in various industrial processes where microbial contamination needs to be controlled, such as in paints, coatings, and adhesives .
Mécanisme D'action
The antimicrobial activity of ProClin 300 is attributed to its ability to disrupt the central metabolic cycle of microbial cells, specifically the Krebs cycle. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, inhibit key enzymes in the Krebs cycle, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This inhibition leads to a rapid loss of ATP production, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
ProClin 300 is compared with other similar compounds, such as:
ProClin 150: Contains a different ratio of isothiazolones and is used in applications requiring lower concentrations of preservatives.
ProClin 950: Has a higher concentration of active ingredients and is used in more demanding applications.
Kathon CG: Another isothiazolinone-based preservative with similar antimicrobial properties but different formulation and usage guidelines.
Uniqueness: ProClin 300 is unique due to its balanced formulation that provides broad-spectrum antimicrobial activity while maintaining compatibility with a wide range of enzymes and diagnostic reagents. Its stability over a wide pH range and low toxicity at recommended use levels make it a preferred choice in various applications .
Propriétés
Numéro CAS |
93939-98-1 |
|---|---|
Formule moléculaire |
C28H16N8Na2O14S2 |
Poids moléculaire |
798.6 g/mol |
Nom IUPAC |
disodium;4-[[2,4-dihydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N8O14S2.2Na/c37-23-9-16(36(43)44)5-6-19(23)30-34-26-27(39)21(32-29-14-1-3-15(4-2-14)35(41)42)12-22(28(26)40)33-31-20-10-17(51(45,46)47)7-13-8-18(52(48,49)50)11-24(38)25(13)20;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
Clé InChI |
OELVARRDNPTXHJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


